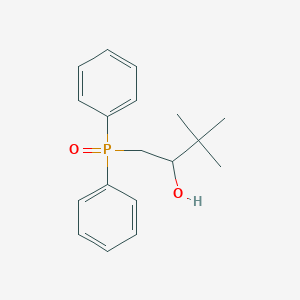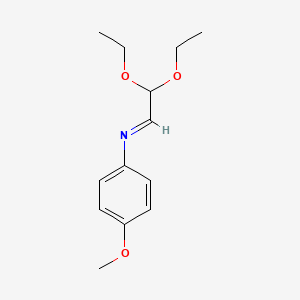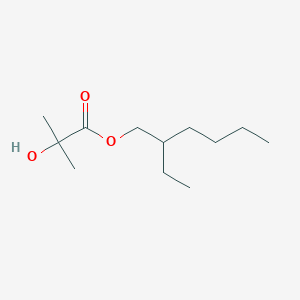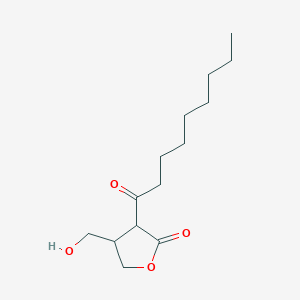
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a diphenylphosphinyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-2-butanone with diphenylphosphine oxide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of Grignard reagents. For example, the reaction of 3,3-dimethyl-2-butanone with diphenylphosphine oxide in the presence of a Grignard reagent such as phenylmagnesium bromide can yield the desired product. The reaction conditions include maintaining a low temperature and using anhydrous solvents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major product is 3,3-dimethyl-2-butanone.
Reduction: The major product is 3,3-dimethylbutane.
Substitution: The major products include 3,3-dimethyl-2-chlorobutane or 3,3-dimethyl-2-bromobutane.
Aplicaciones Científicas De Investigación
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphinyl group can act as a ligand, binding to metal ions and facilitating catalytic reactions. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanol: A secondary alcohol with a similar structure but lacking the diphenylphosphinyl group.
3,3-Dimethyl-2-butanone: A ketone with a similar carbon skeleton but different functional groups.
Diphenylphosphine oxide: A compound with a similar phosphinyl group but different carbon framework.
Uniqueness
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- is unique due to the presence of both the diphenylphosphinyl group and the tertiary butanol structure. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in synthesis and research.
Propiedades
Número CAS |
123271-34-1 |
|---|---|
Fórmula molecular |
C18H23O2P |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
1-diphenylphosphoryl-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C18H23O2P/c1-18(2,3)17(19)14-21(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3 |
Clave InChI |
HXBJJEGZCHNKPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)

![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)



![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)

![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)

![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)

